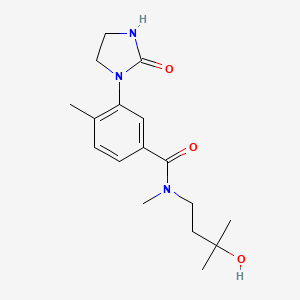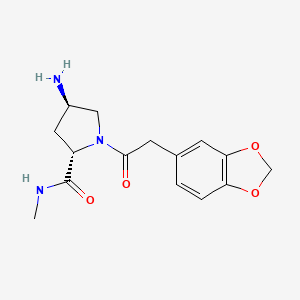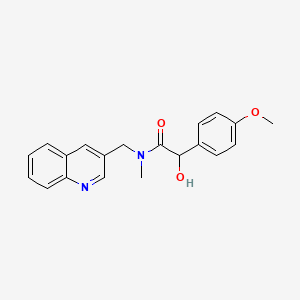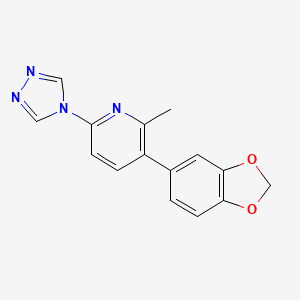![molecular formula C17H16N2O B5942282 1-[3'-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol](/img/structure/B5942282.png)
1-[3'-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol is a compound that features a pyrazole ring attached to a biphenyl structure, with an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol typically involves the formation of the pyrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring, which is then coupled with a biphenyl derivative under suitable conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce a variety of functional groups onto the pyrazole ring .
Scientific Research Applications
1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-(4-(1H-pyrazol-1-yl)phenyl)ethanol
- 1-(3-(1H-pyrazol-1-yl)phenyl)ethanol
- 1-(2-(1H-pyrazol-1-yl)phenyl)ethanol
Uniqueness: 1-[3’-(1H-pyrazol-1-yl)biphenyl-4-yl]ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the biphenyl structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(3-pyrazol-1-ylphenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(20)14-6-8-15(9-7-14)16-4-2-5-17(12-16)19-11-3-10-18-19/h2-13,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCZJIAMSXVKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(9-hydroxy-7-pyridin-3-yl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-4-oxobutyl]acetamide](/img/structure/B5942205.png)
![6-(2,5-dimethylphenyl)-N-[2-(1H-imidazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5942214.png)
![4-ethyl-5-{1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942217.png)
![(1S*,6R*)-9-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5942222.png)
![1-[3-(2-methoxypyridin-3-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5942230.png)
![2,4-dimethoxy-6-[4-(methylsulfonyl)phenyl]pyrimidine](/img/structure/B5942239.png)

![3-[[ethyl-[(3S,4R)-4-hydroxyoxolan-3-yl]amino]methyl]-N-(1-methyltriazol-4-yl)benzamide](/img/structure/B5942269.png)
![4-ethyl-5-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942274.png)
![2-methoxy-4-[3-(tetrahydrofuran-2-yl)-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl]nicotinonitrile](/img/structure/B5942275.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5942278.png)



